3-(Benzyloxy)pyrrolidine

Vue d'ensemble

Description

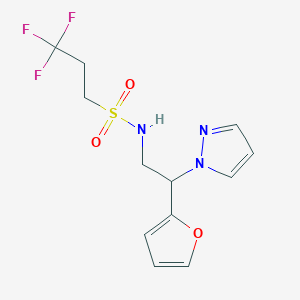

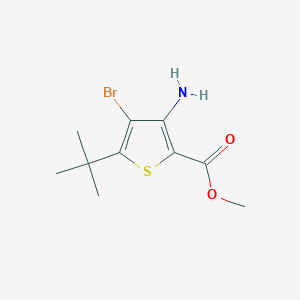

3-(Benzyloxy)pyrrolidine is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The IUPAC name of 3-(Benzyloxy)pyrrolidine is (3R)-3-(benzyloxy)pyrrolidine .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular weight of 3-(Benzyloxy)pyrrolidine is 177.25 . The InChI code is 1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can be alkylated and arylated using simple aryl or alkyl halides . They can also undergo acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Applications De Recherche Scientifique

Enantioselective Synthesis

3-(Benzyloxy)pyrrolidine derivatives play a crucial role in enantioselective synthesis, a key process in producing compounds with specific spatial arrangements. This is vital for the development of enantiopure bioactive pyrrolidines, which are used in various pharmaceutical applications. For instance, an asymmetric 1,3-dipolar cycloaddition method has been used to synthesize trans-3,4-disubstituted pyrrolidines containing a protected hydroxyl group at C(4) of the pyrrolidine ring, demonstrating high diastereomeric ratios (Karlsson & Högberg, 2001).

Catalysis

Pyrrolidine derivatives have been employed in catalysis, significantly improving the efficiency and selectivity of chemical reactions. A study revealed the effectiveness of tetrazole catalyst derived from pyrrolidine enamine in the synthesis of aminooxy carbonyl compounds, yielding high enantioselectivity for both aldehydes and ketones (Momiyama, Torii, Saito, & Yamamoto, 2004).

Synthesis of Alkaloids and Other Compounds

The versatility of 3-(Benzyloxy)pyrrolidine extends to the synthesis of various complex molecules, including natural alkaloids and other biologically active compounds. For example, an intramolecular hydroaminomethylation protocol (HAM) under microwave heating using a 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-vinylpyrrolidine led to the synthesis of the natural alkaloid hyacinthacine A2 (Petricci et al., 2022).

Antimicrobial and Antifungal Activities

Some derivatives of 3-(Benzyloxy)pyrrolidine exhibit significant biological activities. A study synthesized a pyrrolidine derivative of carvotacetone and found that certain compounds showed activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria (Masila et al., 2020).

Pharmaceutical Intermediates

3-(Benzyloxy)pyrrolidine derivatives serve as key intermediates in the synthesis of pharmaceuticals. For instance, a stereoselective synthesis approach was developed to create an intermediate crucial for the preparation of PF-00951966, a fluoroquinolone antibiotic (Lall et al., 2012).

Chemical Sensing Applications

These compounds are also used in developing chemical sensors. A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker synthesized through click chemistry was found to be a selective ratiometric and colorimetric chemosensor for Al(3+) ions (Maity & Govindaraju, 2010).

Safety And Hazards

While specific safety and hazard information for 3-(Benzyloxy)pyrrolidine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using the substance only in well-ventilated areas, and wearing appropriate protective equipment .

Orientations Futures

Pyrrolidine alkaloids, including 3-(Benzyloxy)pyrrolidine, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the different stereoisomers and spatial orientation of substituents leading to a different biological profile of drug candidates are also areas of interest .

Propriétés

IUPAC Name |

3-phenylmethoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)pyrrolidine | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

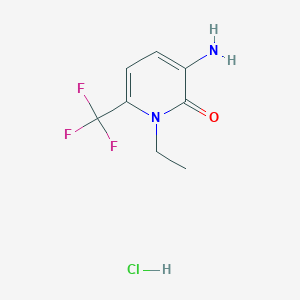

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

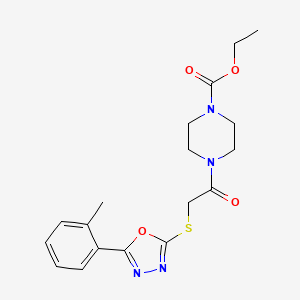

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)